molecular formula C17H18N2OS B489689 2-(3-phenoxypropylsulfanylmethyl)-1H-benzimidazole CAS No. 692747-17-4

2-(3-phenoxypropylsulfanylmethyl)-1H-benzimidazole

Cat. No.: B489689
CAS No.: 692747-17-4
M. Wt: 298.4g/mol
InChI Key: LDAMEMJPTCOINV-UHFFFAOYSA-N
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Description

2-(3-phenoxypropylsulfanylmethyl)-1H-benzimidazole is an organic compound that belongs to the benzimidazole class Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-phenoxypropylsulfanylmethyl)-1H-benzimidazole typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Attachment of Phenoxypropylsulfanylmethyl Group: This step involves the reaction of the benzimidazole core with 3-phenoxypropylsulfanyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield and purity, such as the use of continuous flow reactors and advanced purification techniques, are often employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfur atom in the phenoxypropylsulfanylmethyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

  • **Ox

Properties

IUPAC Name

2-(3-phenoxypropylsulfanylmethyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2OS/c1-2-7-14(8-3-1)20-11-6-12-21-13-17-18-15-9-4-5-10-16(15)19-17/h1-5,7-10H,6,11-13H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDAMEMJPTCOINV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCSCC2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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